3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one 3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15602558
InChI: InChI=1S/C19H22N4O3S2/c1-11(2)23-18(25)14(28-19(23)27)10-13-15(20-7-9-26-4)21-16-12(3)6-5-8-22(16)17(13)24/h5-6,8,10-11,20H,7,9H2,1-4H3/b14-10-
SMILES:
Molecular Formula: C19H22N4O3S2
Molecular Weight: 418.5 g/mol

3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

CAS No.:

Cat. No.: VC15602558

Molecular Formula: C19H22N4O3S2

Molecular Weight: 418.5 g/mol

* For research use only. Not for human or veterinary use.

3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one -

Specification

Molecular Formula C19H22N4O3S2
Molecular Weight 418.5 g/mol
IUPAC Name (5Z)-5-[[2-(2-methoxyethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C19H22N4O3S2/c1-11(2)23-18(25)14(28-19(23)27)10-13-15(20-7-9-26-4)21-16-12(3)6-5-8-22(16)17(13)24/h5-6,8,10-11,20H,7,9H2,1-4H3/b14-10-
Standard InChI Key APZNHWVESMOGII-UVTDQMKNSA-N
Isomeric SMILES CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C(C)C)NCCOC
Canonical SMILES CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C(C)C)NCCOC

Introduction

The compound 3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule featuring a thiazolidine ring and a pyrido-pyrimidine core. This structure is notable for its potential therapeutic applications due to its diverse functional groups, which contribute to its biological activity and pharmacological properties.

Synthesis and Chemical Behavior

The synthesis of this compound typically involves multi-step organic reactions. Common methods include the use of thiazolidine derivatives and pyrimidine precursors, with an emphasis on optimizing reaction conditions for high yields and purity while adopting greener chemistry practices.

Synthetic StepDescription
1. Formation of Thiazolidine RingCyclization reactions involving isopropyl and thioamide precursors.
2. Pyrido-Pyrimidine Core SynthesisInvolves condensation reactions and nucleophilic substitutions.
3. Final AssemblyCombining thiazolidine and pyrimidine components to form the final compound.

Biological Activity and Potential Applications

Compounds with thiazolidine structures have been reported to exhibit antimicrobial, anticancer, and anti-inflammatory effects. The unique combination of thiazolidine and pyrimidinone functionalities in this compound may enhance its pharmacological profile, positioning it as a valuable candidate for further research in medicinal chemistry, particularly for treating fungal infections or metabolic disorders like diabetes.

Biological ActivityPotential Application
AntimicrobialTreatment of infections.
AnticancerCancer therapy.
Anti-inflammatoryManagement of inflammation.

Interaction Studies and Pharmacodynamics

Interaction studies focus on how this compound binds to specific receptors or enzymes. Techniques such as spectroscopy and chromatography are used to elucidate its pharmacodynamics, guiding further modifications to enhance efficacy.

Comparison with Similar Compounds

Several compounds share structural similarities with 3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. These include:

Compound NameKey FeaturesBiological Activity
3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidineThiazolidine coreAntimicrobial.
2-(Benzylamino)-3-(Z)-(thiazolidine derivative)Similar thiazolidine structureAntifungal.
4H-Pyrido[1,2-a]pyrimidin-4-one derivativesPyrimidinone coreAnticancer.

These comparisons highlight the unique structural arrangement and potential applications of the compound in drug development.

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